molecular formula C21H25N3O3 B3184823 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide CAS No. 1131604-94-8

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide

Cat. No.: B3184823
CAS No.: 1131604-94-8
M. Wt: 367.4
InChI Key: DKLYXTNLAAGBEY-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide is a complex organic compound with the molecular formula C21H25N3O3 and a molecular weight of 367.4415 g/mol

Preparation Methods

The synthesis of 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide involves several steps. One common synthetic route includes the reaction of 4-methyl-3-nitrobenzoic acid with 4-(pyridin-2-ylmethoxy)cyclohexanamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) workshop to ensure high purity and quality.

Chemical Reactions Analysis

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease.

    Medicine: Research has shown that derivatives of this compound can inhibit the activity of certain enzymes, making it a potential candidate for drug development.

    Industry: It is used in the production of high-purity chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of the c-Abl tyrosine kinase, which plays a crucial role in various cellular processes . By inhibiting this enzyme, the compound can exert neuroprotective effects and potentially slow down the progression of neurodegenerative diseases .

Comparison with Similar Compounds

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide can be compared with other similar compounds, such as:

    4-Methyl-3-(pyridin-2-ylamino)benzamide: This compound also exhibits inhibitory activity against c-Abl tyrosine kinase but has different pharmacokinetic properties.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide: This compound is known for its anti-inflammatory effects and is used in the treatment of various inflammatory conditions.

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-3-[[4-(pyridin-2-ylmethoxy)cyclohexanecarbonyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-5-6-16(20(22)25)12-19(14)24-21(26)15-7-9-18(10-8-15)27-13-17-4-2-3-11-23-17/h2-6,11-12,15,18H,7-10,13H2,1H3,(H2,22,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLYXTNLAAGBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2CCC(CC2)OCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718804
Record name 4-Methyl-3-({4-[(pyridin-2-yl)methoxy]cyclohexane-1-carbonyl}amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131604-94-8
Record name 4-Methyl-3-({4-[(pyridin-2-yl)methoxy]cyclohexane-1-carbonyl}amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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